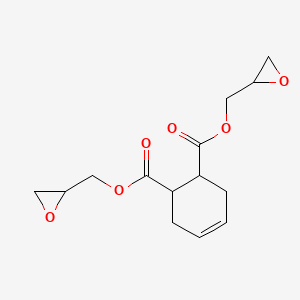Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
CAS No.: 36343-81-4
Cat. No.: VC13349611
Molecular Formula: C14H18O6
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36343-81-4 |
|---|---|
| Molecular Formula | C14H18O6 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 |
| Standard InChI Key | KTPIWUHKYIJBCR-UHFFFAOYSA-N |
| SMILES | C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 |
| Canonical SMILES | C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Introduction
Chemical Identity and Structural Features
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is systematically named bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate under IUPAC nomenclature. Its structure comprises a cyclohexene ring substituted with two ester-linked epoxypropyl groups, as depicted in its canonical SMILES representation: . The compound’s InChI key (KTPIWUHKYIJBCR-UHFFFAOYSA-N) and molecular formula () are cataloged in PubChem, confirming its identity.
Key Structural Attributes
-
Epoxy Functionality: Two 2,3-epoxypropyl (glycidyl) groups enable cross-linking via nucleophilic addition.
-
Cyclohexene Core: The unsaturated six-membered ring contributes to rigidity and influences reactivity.
-
Ester Linkages: The carboxylate bridges between the cyclohexene and epoxy groups enhance thermal stability.
Physical and Chemical Properties
The compound exhibits distinct physicochemical characteristics critical for industrial applications:
| Property | Value | Source |
|---|---|---|
| Melting Point | 200–202 °C | |
| Density | 1.1545 g/cm³ | |
| Purity | ≥97% | |
| Molecular Weight | 282.29 g/mol |
Its epoxy groups () render it reactive toward amines, thiols, and anhydrides, facilitating polymerization . The cyclohexene ring’s unsaturation may participate in Diels-Alder reactions, though this remains underexplored in literature.
Industrial and Research Applications
Epoxy Resins and Composites
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate serves as a difunctional epoxy monomer in high-performance resins. Its dual epoxy groups enable covalent bonding with curing agents (e.g., diamines), producing networks with enhanced mechanical strength and chemical resistance . A 2022 study demonstrated its use in poly(glycidyl methacrylate) (PGMA)-grafted multi-walled carbon nanotubes (MWCNTs), where it improved dispersion in epoxy matrices, critical for aerospace and automotive composites .
Adhesives and Coatings
The compound’s low viscosity (1.50 cP) and high reactivity make it suitable for solvent-free adhesives and UV-curable coatings, aligning with sustainability trends .
Comparative Analysis with Related Epoxy Compounds
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is often compared to 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221), a cycloaliphatic epoxy resin . Key differences include:
| Feature | Bis(2,3-epoxypropyl) Compound | ERL-4221 |
|---|---|---|
| Reactivity | Higher due to glycidyl groups | Moderate (cycloaliphatic) |
| Thermal Stability | ~200 °C | ~250 °C |
| Applications | Nanocomposites, adhesives | Electronics, encapsulation |
The glycidyl ether groups in bis(2,3-epoxypropyl) derivatives offer faster curing than cycloaliphatic epoxies, favoring rapid manufacturing processes .
Research Advancements and Future Directions
Recent breakthroughs include its role in PGMA-grafted MWCNTs, where the compound’s epoxy groups covalently bond to nanotube surfaces, optimizing load transfer in composites . Future studies should address:
-
Toxicity Profiles: Assessing biocompatibility for biomedical uses.
-
Green Synthesis: Developing solvent-free production methods to reduce environmental impact.
-
Hybrid Materials: Integrating with silicones or polyurethanes for multifunctional coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume